

2,6-Difluoro-4-methoxybenzaldehyde safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Difluoro-4-methoxybenzaldehyde
Cat. No.:	B042782

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **2,6-Difluoro-4-methoxybenzaldehyde**

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety, handling, and emergency protocols for **2,6-Difluoro-4-methoxybenzaldehyde** (CAS No. 256417-10-4). The content herein is synthesized from authoritative safety data sheets (SDS) to ensure technical accuracy and promote a culture of safety in the laboratory.

Compound Identification and Physicochemical Profile

2,6-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde whose unique electronic properties, conferred by its fluorine and methoxy groups, make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules^{[1][2]}. Understanding its fundamental properties is the first step in a robust risk assessment.

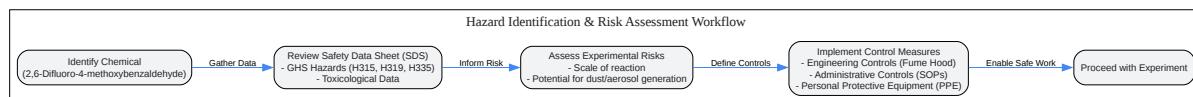
The causality behind its utility lies in the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the aldehyde group and the aromatic ring, offering selectivity in various chemical transformations^{[1][2]}.

Table 1: Physicochemical Properties of **2,6-Difluoro-4-methoxybenzaldehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[3]
Molecular Weight	172.13 g/mol	[3]
CAS Number	256417-10-4	[3]
Physical State	Solid	[3]
Recommended Use	Laboratory chemicals	[3]

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The "Warning" signal word indicates a moderate level of hazard[\[3\]](#).


Table 2: GHS Hazard Classification

Classification	Hazard Statement	GHS Code	Source
Skin Corrosion/Irritation	Causes skin irritation	H315	[3]
Serious Eye Damage/Irritation	Causes serious eye irritation	H319	[3]
Specific target organ toxicity — Single exposure	May cause respiratory irritation	H335	[3]

The aldehyde functional group is inherently reactive and can interact with biological macromolecules, which is the mechanistic basis for its irritant properties. Upon contact with the moist surfaces of the respiratory tract or eyes, it can cause inflammation and discomfort.

Toxicological Summary:

- Carcinogenicity & Reproductive Toxicity: No data is currently available to classify the compound's carcinogenic or reproductive toxicity[3].
- Endocrine Disruption: This product is not known or suspected to be an endocrine disruptor[3].
- Target Organs: The primary target organ for single-exposure toxicity is the respiratory system[3].

[Click to download full resolution via product page](#)

Caption: Workflow for assessing and mitigating risks before handling the chemical.

Safe Handling, Storage, and Personal Protection

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure safe laboratory operations.

Engineering and Administrative Controls

The primary engineering control for handling this solid compound is to work within a certified chemical fume hood. This prevents the inhalation of dust particles. Administrative controls include ensuring all personnel are trained on the specific hazards and have read this guide and the corresponding SDS.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential harm.

- Eye Protection: Goggles compliant with European standard EN 166 or equivalent are mandatory to protect against dust particles causing serious eye irritation[3].
- Hand Protection: Wear protective gloves. The specific glove material should be chosen based on the solvent used, if any, and institutional safety guidelines. For handling the solid, nitrile gloves are generally sufficient.
- Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact[3].
- Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is necessary[3].

Storage Requirements

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[4].

Improper storage can lead to degradation of the material and potential changes in its hazard profile.

Emergency Procedures and First Aid

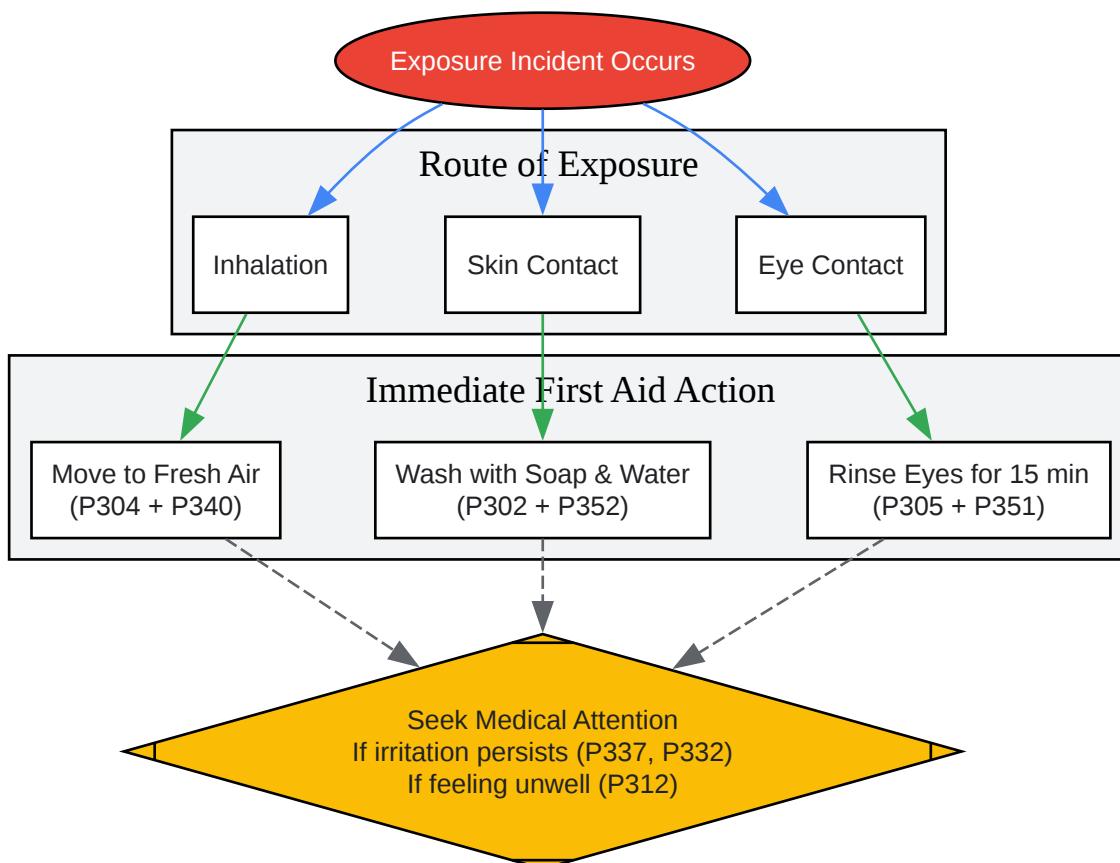
Immediate and correct response to an exposure incident can significantly mitigate harm.

Step-by-Step First Aid Protocol

- General Advice: If symptoms persist after any exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet[3]. Ensure first responders are aware of the material involved to protect themselves[3].
- Inhalation:
 - Action: Immediately move the affected person to fresh air[3].
 - Causality: This removes the individual from the source of the respiratory irritant.
 - Follow-up: If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like coughing or shortness of

breath occur or persist[3].

- Skin Contact:


- Action: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes[3].
- Causality: This action physically removes the irritant from the skin surface, minimizing local damage.
- Follow-up: If skin irritation develops or persists, get medical advice[3].

- Eye Contact:

- Action: Immediately rinse the eyes with plenty of water, also under the eyelids, for at least 15 minutes[3][4].
- Causality: Prompt and prolonged flushing is critical to dilute and remove the chemical, preventing serious eye damage.
- Follow-up: If eye irritation persists, seek immediate medical attention from a specialist[3].

- Ingestion:

- Action: Clean the mouth with water and drink plenty of water afterwards[3]. Do NOT induce vomiting.
- Causality: This helps to dilute the substance in the stomach.
- Follow-up: Get medical attention if symptoms occur[3].

[Click to download full resolution via product page](#)

Caption: Decision tree for first aid response based on exposure route.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or appropriate foam[4].
- Specific Hazards: The combustion of this material may produce hazardous products like carbon oxides and hydrogen fluoride.
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products[4].

Accidental Release Measures

A spill represents a significant, acute exposure risk. The following protocol ensures a self-validating system for safe cleanup.

Step-by-Step Laboratory Spill Clean-up Protocol

- **Evacuate:** Evacuate all non-essential personnel from the immediate spill area.
- **Ventilate:** Ensure the area is well-ventilated, preferably within a fume hood.
- **Wear PPE:** Don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
- **Containment:** For a solid spill, gently sweep or shovel the material into a suitable, labeled container for disposal[4][5]. Avoid generating dust[5].
- **Decontamination:** Clean the spill area thoroughly with soap and water.
- **Disposal:** The collected waste is considered hazardous. Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal regulations[3]. Do not allow the product to enter drains[6].

Disposal Considerations

Waste from unused products is classified as hazardous waste[3]. It must be disposed of through a licensed waste disposal company. Contaminated packaging should also be treated as hazardous waste and sent to a special waste collection point[3]. Adherence to European or local regulations is mandatory[3].

References

- 2,3-Difluoro-6-methoxybenzaldehyde Safety D
- 2,6-Difluoro-4-hydroxybenzaldehyde PubChem Entry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.ch [fishersci.ch]
- 4. fishersci.com [fishersci.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2,6-Difluoro-4-methoxybenzaldehyde safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042782#2-6-difluoro-4-methoxybenzaldehyde-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com